molecular formula C20H19N2O3+ B7907660 Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1)

Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1)

Cat. No.: B7907660
M. Wt: 335.4 g/mol
InChI Key: WXWWGVDAPPVUCU-VQHVLOKHSA-N
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Description

Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1) is a chemical compound known for its vibrant yellow color. It is also referred to as Pinacryptol yellow. This compound is part of the quinolinium family, which is characterized by a quinoline ring structure. The presence of the ethoxy and nitrostyryl groups contributes to its unique chemical properties and applications.

Properties

IUPAC Name

6-ethoxy-1-methyl-2-[(E)-2-(3-nitrophenyl)ethenyl]quinolin-1-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N2O3/c1-3-25-19-11-12-20-16(14-19)8-10-17(21(20)2)9-7-15-5-4-6-18(13-15)22(23)24/h4-14H,3H2,1-2H3/q+1/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWWGVDAPPVUCU-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)[N+](=C(C=C2)C=CC3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC2=C(C=C1)[N+](=C(C=C2)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N2O3+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1) typically involves the following steps:

    Starting Materials: The synthesis begins with quinoline, which is then ethoxylated to introduce the ethoxy group.

    Methylation: The next step involves methylation to add a methyl group to the quinoline ring.

    Nitrostyryl Introduction:

Industrial Production Methods

In industrial settings, the production of Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1) involves large-scale reactions under controlled conditions. The process includes:

    Reactor Setup: Using reactors that can handle high temperatures and pressures.

    Catalysts: Employing catalysts to enhance the reaction rates.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinium oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The ethoxy and nitrostyryl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products

    Oxidation: Quinolinium oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinolinium compounds.

Scientific Research Applications

Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1) has several applications in scientific research:

    Chemistry: Used as a dye and a fluorescent probe in various chemical analyses.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for its potential use in photodynamic therapy.

    Industry: Utilized in the manufacturing of pigments and dyes.

Mechanism of Action

The mechanism of action of Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1) involves its interaction with molecular targets such as proteins and nucleic acids. The compound’s effects are mediated through pathways that include:

    Fluorescence: The compound exhibits fluorescence, which is used in imaging and diagnostic applications.

    Photodynamic Activity: It generates reactive oxygen species upon exposure to light, leading to cell damage in targeted therapies.

Comparison with Similar Compounds

Similar Compounds

  • 6-Ethoxy-2-(m-nitrostyryl)quinolinium methyl sulfate
  • 6-Methoxyquinoline
  • 6-Hydroxyquinoline

Uniqueness

Quinolinium, 6-ethoxy-1-methyl-2-[2-(3-nitrophenyl)ethenyl]-, methyl sulfate (1:1) is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its fluorescence and photodynamic activity make it particularly valuable in scientific research and industrial applications.

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